
6-Benzylaminopurine
Vue d'ensemble
Description
6-Benzylaminopurine, également connue sous le nom de 6-benzyl aminopurine, est une cytokinine synthétique qui joue un rôle crucial dans la croissance et le développement des plantes. Elle stimule la division cellulaire, la floraison et améliore la richesse des fruits en favorisant la division cellulaire. Ce composé est largement utilisé en agriculture pour améliorer la durée de conservation des légumes verts et des fleurs .
Applications De Recherche Scientifique
6-benzylaminopurine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Plays a significant role in plant tissue culture by promoting cell division and growth.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Used to extend the shelf life of vegetables and flowers, improving their commercial value
Mécanisme D'action
La 6-benzylaminopurine exerce ses effets en agissant comme une cytokinine, une classe d’hormones végétales qui régulent la division et la croissance cellulaires. Elle inhibe la kinase respiratoire dans les plantes, ce qui entraîne une augmentation de la division cellulaire et un retard du vieillissement. Le composé se lie aux récepteurs des cytokinines, déclenchant une cascade de signalisation qui se traduit par l’activation des gènes impliqués dans la division et la croissance cellulaires .
Safety and Hazards
Orientations Futures
Benzyladenine has been found to have a significant effect on the development and biotic stress tolerance of plants . It has been suggested that by regulating key proteins related to ROS scavenging and fatty acid metabolism, Benzyladenine effectively increases the defense system activity of waterlogged summer maize . This suggests potential future directions for the use of Benzyladenine in improving plant physiological traits and grain yield .
Analyse Biochimique
Biochemical Properties
6-Benzylaminopurine is known for its ability to elicit plant growth responses by stimulating cell division. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with respiratory kinase, where this compound acts as an inhibitor, thereby increasing the post-harvest life of green vegetables . Additionally, it influences the activity of cytokinin dehydrogenase, which plays a role in cytokinin metabolism . These interactions highlight the compound’s role in regulating biochemical pathways that are crucial for plant growth and development.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In plants, it promotes cell division and differentiation, leading to enhanced growth and development. It has been shown to inhibit tip growth and cytokinesis in the moss Physcomitrium patens by regulating actin dynamics . Moreover, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it stimulates the biosynthesis of astaxanthin in Xanthophyllomyces dendrorhous by increasing the transcriptional responses of genes involved in the astaxanthin biosynthetic pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in gene expression and enzyme activity. It binds to cytokinin receptors, triggering a signaling cascade that results in the activation of protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB) . This, in turn, regulates the transcription of genes involved in cell division and growth. Additionally, this compound inhibits respiratory kinase, which helps in prolonging the shelf life of green vegetables .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Studies have shown that this compound can extend the shelf life of fresh-cut broccoli florets and shredded cabbage during storage at 6±1°C . Over time, the compound may degrade, leading to a reduction in its effectiveness. Long-term exposure to this compound has been observed to maintain organoleptic quality and health-promoting compounds in vegetables .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on animal models are limited, it is known that higher concentrations of this compound can inhibit cell growth and induce cell death in plants This suggests that there may be threshold effects, where low concentrations promote growth, while high concentrations can be toxic
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pentose phosphate pathway (PPP) and the tricarboxylic acid cycle (TCA). It interacts with enzymes such as glucose-6-phosphate dehydrogenase (G6PDH) and succinate dehydrogenase (SDH), influencing metabolic flux and metabolite levels . These interactions help in sustaining elevated levels of the PPP, which is crucial for delaying postharvest leaf senescence in plants .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. In soybean plants, different concentrations of this compound have been shown to affect water distribution and dynamics post-germination . The compound is transported through the plant’s vascular system, where it accumulates in specific tissues to exert its effects. This distribution is essential for its role in promoting growth and development.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It has been observed to disrupt actin structures and induce tip-growth retardation in moss cells . The compound’s localization within specific cellular compartments, such as the cytoplasm and nucleus, allows it to interact with target biomolecules and regulate cellular processes. Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its effectiveness.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 6-benzylaminopurine implique généralement la réaction de la 6-chloropurine avec la benzylamine. La réaction est effectuée dans une solution de n-butanol et de triéthylamine. Le mélange est chauffé et le précipité résultant est purifié par recristallisation .
Méthodes de production industrielle : Dans les environnements industriels, la production de this compound implique une réaction de substitution où la 6-chloropurine, la benzylamine et la triéthylamine sont utilisées dans des proportions spécifiques. Le mélange réactionnel est lavé à l’éthanol, centrifugé pour séparer le produit, puis soumis à une décoloration, un refroidissement et une séparation centrifuge. Finalement, le produit est séché et emballé .
Analyse Des Réactions Chimiques
Types de réactions : La 6-benzylaminopurine subit diverses réactions chimiques, notamment :
Réactions de substitution : La réaction principale utilisée dans sa synthèse.
Réactions d’oxydation et de réduction : Ces réactions peuvent modifier les groupes fonctionnels liés au cycle purine.
Hydrolyse : Le composé peut subir une hydrolyse en conditions acides ou basiques.
Réactifs et conditions courants :
Réactions de substitution : Benzylamine et triéthylamine dans le n-butanol.
Oxydation : Agents oxydants courants comme le permanganate de potassium.
Réduction : Agents réducteurs comme le borohydrure de sodium.
Hydrolyse : Conditions acides ou basiques à l’aide d’acide chlorhydrique ou d’hydroxyde de sodium.
Principaux produits :
Réactions de substitution : this compound.
Réactions d’oxydation et de réduction : Dérivés de purine modifiés.
Hydrolyse : Dérivés de purine avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
La this compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisée comme réactif dans diverses réactions chimiques et synthèses.
Biologie : Joue un rôle important dans la culture de tissus végétaux en favorisant la division et la croissance cellulaires.
Médecine : Étudiée pour ses effets thérapeutiques potentiels dans diverses conditions médicales.
Industrie : Utilisée pour prolonger la durée de conservation des légumes et des fleurs, améliorant ainsi leur valeur marchande
Comparaison Avec Des Composés Similaires
Composés similaires :
Acide indole-3-acétique : Un autre régulateur de croissance des plantes qui favorise l’élongation cellulaire.
Acide gibbérellique : Stimule l’élongation de la tige, la germination des graines et la floraison.
Zéatine : Une cytokinine naturelle ayant des effets similaires sur la croissance des plantes.
Unicité : La 6-benzylaminopurine est unique en raison de son origine synthétique et de son rôle spécifique dans la promotion de la division cellulaire et le retard du vieillissement. Contrairement aux cytokinines naturelles, elle est plus stable et peut être utilisée dans diverses applications agricoles et industrielles .
Propriétés
IUPAC Name |
N-benzyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBJYWHLCVSVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Record name | 6-benzylaminopurine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/6-benzylaminopurine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032630 | |
| Record name | N-Benzyl-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Technical product is off-white solid; [HSDB] White solid; Formulated as soluble concentrate/liquid; [Reference #1] Light yellow powder; [Alfa Aesar MSDS], Solid | |
| Record name | N6-Benzyladenine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9461 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 6-Benzylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in most common organic solvents; Soluble in dimethylformamide, dimethyl sulfoxide, In water, 0.00044 g/cu cm at 15 °C, In water, 60 mg/L at 20 °C, 0.06 mg/mL at 20 °C | |
| Record name | BENZYLADENINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 6-Benzylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
2.373X10-6 mPa (1.79X10-11 mm Hg) at 20 °C | |
| Record name | BENZYLADENINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, fine needles | |
CAS No. |
1214-39-7 | |
| Record name | Benzylaminopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-Benzyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purin-6-amine, N-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Benzyl-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl(purin-6-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N6-BENZYLADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXG6A989PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZYLADENINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 6-Benzylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234-235 °C, 229 °C | |
| Record name | BENZYLADENINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 6-Benzylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





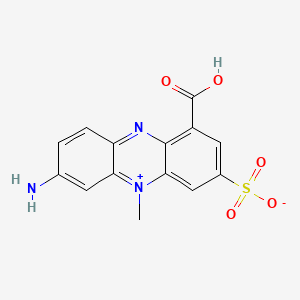
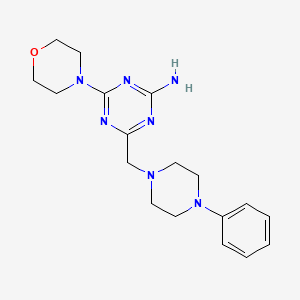
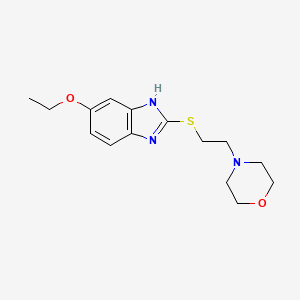
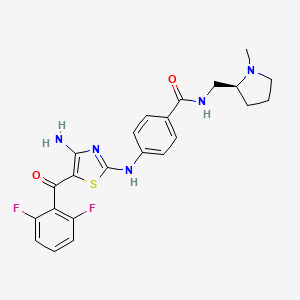
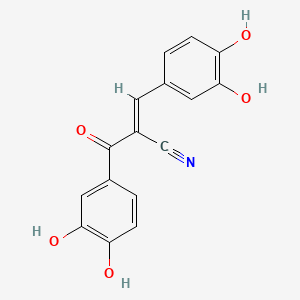
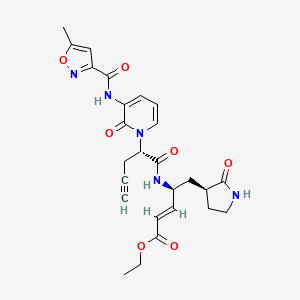
![6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one](/img/structure/B1666635.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B1666636.png)
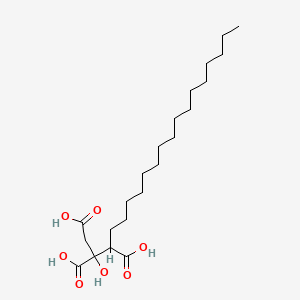

![(1S,5S,6R,7R)-6-[(2Z)-7-hydroxyhept-2-en-1-yl]-7-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,4-dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1666644.png)
